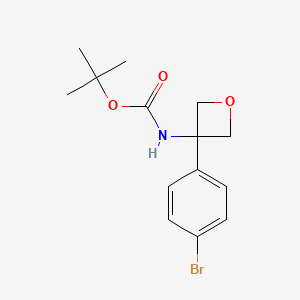

tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate

Description

Historical Context of Oxetane-Containing Compounds in Chemical Research

The oxetane ring system has experienced a remarkable journey from initial discovery to contemporary pharmaceutical relevance, beginning with its first synthesis and characterization by Reboul in the nineteenth century. Despite being known for more than one hundred thirty years, oxetanes remained largely neglected by the chemical community, particularly when compared to other small aliphatic cyclic ethers such as epoxides, tetrahydrofurans, and tetrahydropyrans. This historical oversight stemmed from perceived challenges regarding chemical stability and synthetic accessibility, creating a significant gap in understanding their potential applications.

The renaissance of oxetane chemistry emerged in the early twenty-first century when researchers recognized these four-membered ring systems as powerful tools for modulating molecular properties in drug discovery programs. The pivotal moment occurred when oxetanes were demonstrated to effectively mimic carbonyl groups in bioactive compounds while simultaneously improving water solubility, enhancing metabolic stability, and reducing lipophilicity. This breakthrough initiated what became known as the "oxetane rush" in medicinal chemistry, fundamentally altering perceptions about the utility of these strained heterocycles.

Natural products containing oxetane rings provided early validation of their biological relevance, with paclitaxel (Taxol) serving as the most prominent example. Paclitaxel, initially isolated from the bark of Taxus brevifolia, demonstrated that the oxetane ring could play crucial roles in biological activity, particularly in its interference with normal microtubule breakdown during cell division. The structural complexity and therapeutic success of paclitaxel sparked considerable interest in developing synthetic methodologies for accessing oxetane-containing compounds, leading to advances in both synthetic chemistry and medicinal applications.

Significance of tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate in Contemporary Organic Chemistry

This compound represents a sophisticated example of modern building block design, incorporating multiple functional elements that facilitate diverse synthetic transformations. The compound possesses the molecular formula of fourteen carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms, with a molecular weight of 328.20 grams per mole. The Chemical Abstracts Service registry number 1279090-24-2 uniquely identifies this compound in chemical databases, reflecting its established importance in research applications.

The structural architecture of this compound demonstrates strategic incorporation of complementary functionalities that enhance its synthetic utility. The tert-butyl carbamate group serves as a robust protecting group for the amine functionality, providing stability under various reaction conditions while remaining easily removable under appropriate circumstances. The 4-bromophenyl substituent introduces a reactive halogen atom that enables diverse cross-coupling reactions, facilitating the construction of complex molecular frameworks through established organometallic methodologies.

The positioning of substituents on the oxetane ring reflects contemporary understanding of structure-activity relationships in oxetane chemistry. The 3,3-disubstitution pattern provides enhanced chemical stability compared to unsubstituted or monosubstituted oxetanes, addressing historical concerns about ring-opening reactions under various conditions. This substitution pattern also confers increased three-dimensionality to the molecule, potentially improving aqueous solubility and providing access to unexplored chemical space through conformational effects.

Current Research Landscape and Applications

The contemporary research landscape surrounding this compound reflects broader trends in oxetane utilization across pharmaceutical development programs. Recent systematic analyses of drug discovery campaigns have identified oxetanes as increasingly important structural motifs, with thirty-eight campaigns recognizing oxetane compounds as the most promising structures due to their ability to increase solubility, enhance metabolic stability, improve permeability, and reduce partition coefficient values. These findings directly support the development of sophisticated oxetane building blocks such as this compound for advancing pharmaceutical research objectives.

The strategic importance of this compound extends beyond its immediate synthetic applications to encompass broader medicinal chemistry considerations. The oxetane motif has been demonstrated to reduce the basicity of adjacent basic functionality by significant logarithmic units, specifically 2.7 units in the alpha position, 1.9 units in the beta position, 0.7 units in the gamma position, and 0.3 units in the delta position. This property enables tactical placement of oxetane rings to reduce or eliminate issues associated with the basicity of drug compounds, representing a critical advantage in pharmaceutical development where optimal pharmacokinetic properties are essential.

Current synthetic methodologies for accessing oxetane derivatives have evolved significantly from traditional approaches, with researchers developing over forty transformations that demonstrate the stability of the oxetane moiety toward various reaction conditions. These advances have facilitated the preparation of novel 3,3-disubstituted oxetanes as small building blocks, with over one hundred examples synthesized, approximately ninety percent of which were not previously reported in the literature. The development of scalable synthetic protocols, including processes capable of kilogram-scale production in single runs, has further enhanced the practical utility of compounds such as this compound in pharmaceutical manufacturing contexts.

The compound's role as a versatile building block is exemplified by its incorporation into diverse synthetic strategies that leverage the unique properties of the oxetane ring system. The combination of structural rigidity, low lipophilicity, and high hydrogen-bond acceptor ability inherent to oxetanes makes this compound particularly valuable for accessing unexplored chemical space while maintaining favorable drug-like characteristics. Research efforts continue to explore the potential of this compound in constructing complex molecular architectures that benefit from the enhanced metabolic stability and improved physicochemical properties associated with oxetane incorporation.

Propriétés

IUPAC Name |

tert-butyl N-[3-(4-bromophenyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-14(8-18-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCMEBBTJRMVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Laboratory-Scale Synthesis

-

- tert-Butyl carbamate (Boc-protected amine precursor)

- 3-(4-bromophenyl)oxetan-3-yl intermediate or precursor

-

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the carbamate or activate the nucleophile.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) provide good solubility and reaction environment.

- Temperature: Typically ambient to mild heating conditions to optimize reaction rate without decomposing sensitive groups.

Process:

The base deprotonates the tert-butyl carbamate, generating a nucleophilic species that reacts with the electrophilic 3-(4-bromophenyl)oxetan-3-yl intermediate. This nucleophilic substitution forms the carbamate linkage on the oxetane ring, yielding tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate.

Industrial-Scale Synthesis

- The industrial process mirrors the laboratory method but is scaled up with optimized reaction parameters to maximize yield and purity.

- Purification methods include recrystallization and chromatographic techniques to isolate the product in high purity (typically >95%).

- Reaction monitoring is done by chromatographic methods and spectroscopic analysis to ensure completion and quality.

Reaction Mechanisms and Analysis

- Nucleophilic Substitution: The bromine atom on the 4-bromophenyl substituent can be displaced under nucleophilic conditions, but in the preparation of the target compound, the bromine remains intact, serving as a functional handle for further derivatization.

- Carbamate Formation: The Boc group is introduced via nucleophilic attack of the carbamate nitrogen on the oxetane intermediate, facilitated by the base.

Typical Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Deprotonation of Boc-carbamate | Sodium hydride (NaH) or potassium carbonate (K2CO3) | DMF or THF | 0 °C to room temp | High | Generates nucleophile |

| Nucleophilic substitution | 3-(4-bromophenyl)oxetan-3-yl intermediate | DMF or THF | Room temp to 50 °C | High | Formation of carbamate linkage |

| Purification | Recrystallization or chromatography | Various | Ambient | >95% | Ensures product purity |

Related Synthetic Procedures and Research Findings

- Research literature on oxetane derivatives highlights the use of oxetan-3-one as a precursor for synthesizing substituted oxetanes via nucleophilic addition and ring closure steps.

- The Boc protection strategy is widely used for amines in oxetane chemistry to enhance stability and facilitate purification.

- The presence of the bromine atom on the phenyl ring allows further functionalization via halogen-mediated cross-coupling reactions, making the compound a valuable intermediate in medicinal chemistry.

Summary Table of Preparation Methods

Concluding Remarks

The preparation of this compound is well-established through nucleophilic substitution reactions involving tert-butyl carbamate and a bromophenyl-substituted oxetane intermediate. The use of strong bases and polar aprotic solvents facilitates efficient synthesis. The bromine substituent provides a versatile site for further chemical modification, enhancing the compound’s utility in synthetic and medicinal chemistry. Industrial processes optimize these conditions to produce the compound at high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as or .

Oxidation Reactions: The compound can be oxidized using oxidizing agents like or to form corresponding oxetane derivatives.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like or in solvents such as or .

Oxidation: Reagents like in or .

Reduction: Reagents like lithium aluminum hydride in ether or tetrahydrofuran .

Major Products:

Substitution: Formation of substituted oxetane derivatives.

Oxidation: Formation of oxetane oxides.

Reduction: Formation of reduced oxetane derivatives.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the development of novel catalysts and ligands for chemical reactions .

Biology:

- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions .

Medicine:

- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases .

Industry:

Mécanisme D'action

The mechanism of action of tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular target involved .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Oxetane Ring

Key Findings :

- The 4-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets compared to polar substituents like hydroxymethyl .

- Aminomethyl derivatives exhibit basicity suitable for salt formation but may suffer from reduced metabolic stability due to oxidative deamination .

Carbamates with Alternative Ring Systems

Key Findings :

- Oxetane-containing carbamates (e.g., target compound) exhibit lower ring strain (ΔG ~2.5 kcal/mol) compared to cyclopentyl derivatives, favoring synthetic accessibility .

- Piperazine-oxetane hybrids show improved aqueous solubility but reduced blood-brain barrier penetration compared to bromophenyl-substituted analogs .

Electronic and Steric Effects of Halogen Substituents

Activité Biologique

tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate (CAS: 1279090-24-2) is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and neuroprotection. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C14H18BrNO3

- Molecular Weight : 328.20 g/mol

- Structure : The compound features a tert-butyl group, a bromophenyl moiety, and an oxetane ring, contributing to its unique biological profile.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , making it a candidate for further investigation in cancer therapeutics. Its mechanism appears to involve interactions with critical biological targets involved in tumor growth and proliferation.

-

Mechanism of Action :

- The compound may inhibit specific enzymes that are crucial for cancer cell metabolism, impacting their growth and survival.

- Studies suggest that it can modulate signaling pathways associated with cell proliferation and apoptosis.

-

Case Studies :

- In vitro studies demonstrated that compounds structurally related to this compound significantly inhibited the growth of various cancer cell lines without affecting non-tumorigenic cells at concentrations up to 10 µM .

- Further investigations revealed that these compounds could decrease cancer cell motility and alter the localization of phosphoproteins involved in signaling pathways .

Neuroprotective Effects

Aside from its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects :

-

Potential Mechanisms :

- The structural features of the compound allow it to interact with neuronal receptors and enzymes involved in neurodegenerative processes.

- It may protect against oxidative stress-induced neuronal damage, which is critical in diseases like Alzheimer's and Parkinson's.

-

Research Findings :

- Preliminary studies indicate that similar compounds have shown promise in reducing neuroinflammation and promoting neuronal survival in animal models.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | C14H18BrN | Different bromine position |

| Ethyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | C15H20BrN | Ethoxy group instead of tert-butyl |

| Methyl 3-(4-bromophenyl)-1,2-dihydroquinoxaline-1-carboxylate | C14H16BrN | Contains a methyl group |

This table illustrates how this compound compares structurally to other related compounds, which may also exhibit biological activity but differ in their specific interactions and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carbamate protection of an oxetane intermediate. Key steps include coupling 4-bromophenyloxetane with Boc-anhydride under basic conditions (e.g., DMAP or TEA in DCM). Optimization involves varying catalysts (e.g., DMAP vs. pyridine), reaction temperatures (0°C to room temperature), and stoichiometric ratios of Boc-anhydride to amine . Monitoring via TLC or HPLC ensures completion. For scale-up, solvent selection (e.g., THF vs. DCM) impacts yield due to solubility differences .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm, singlet) and oxetane protons (δ ~4.5–5.0 ppm). LC-MS or HRMS validates molecular weight (expected [M+H]+: ~354.1 g/mol). X-ray crystallography (if crystalline) resolves stereochemistry and confirms the oxetane ring geometry . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) should show ≥95% purity for reliable biological assays .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres but may degrade in the presence of moisture or strong acids/bases. Store desiccated at –20°C in amber vials to prevent photodegradation. Monitor for Boc-group cleavage (free amine formation) via FT-IR (loss of carbonyl peak at ~1680 cm⁻¹) . Avoid prolonged exposure to DMSO, which can accelerate decomposition .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : While no acute toxicity is reported, use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust; use P95 respirators if handling powders. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing 4-bromophenyl group influence the reactivity of the oxetane ring in cross-coupling reactions?

- Methodological Answer : The 4-bromo substituent enhances electrophilicity of the oxetane, enabling Suzuki-Miyaura couplings. DFT calculations (e.g., Gaussian09) predict activation barriers for ring-opening vs. aryl transfer. Experimental validation involves reacting with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/water) and analyzing regioselectivity via NOESY .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms. Conduct polymorph screening (e.g., solvent recrystallization in EtOAc vs. hexane) and characterize via DSC (melting point variations) and PXRD. Solubility in DMSO, ethanol, and PBS (pH 7.4) should be measured via UV-Vis (λmax ~275 nm) with shake-flask method .

Q. How can the chiral environment of the oxetane moiety be exploited in asymmetric catalysis?

- Methodological Answer : The oxetane’s stereochemistry can direct enantioselective transformations. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) in Michael additions. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. What analytical methods identify degradation products under accelerated stability testing?

- Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, 0.1M HCl/NaOH). Analyze degradation via UPLC-QTOF-MS to detect Boc-deprotection (m/z 254.0) or oxetane ring-opening products. Quantify using a validated stability-indicating method .

Q. How can computational modeling predict biological activity or metabolic pathways?

- Methodological Answer : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) using the oxetane as a bioisostere for carbonyl groups. ADMET predictions (SwissADME) assess metabolic stability, focusing on CYP3A4-mediated oxidation .

Data Contradictions and Gaps

- Stability in Aqueous Media : reports stability in PBS, while notes hydrolysis at pH >8. Resolve by conducting pH-dependent stability studies (pH 4–10) with LC-MS tracking .

- Ecotoxicity Data : No empirical ecotoxicity exists. Use QSAR models (ECOSAR) to estimate LC50 for Daphnia magna and compare with structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.